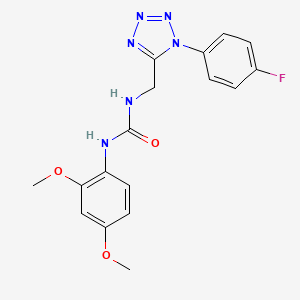

1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

The compound 1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 2,4-dimethoxyphenyl group and a tetrazole ring substituted with a 4-fluorophenyl moiety. The tetrazole group enhances metabolic stability and bioavailability, while the fluorophenyl and methoxyphenyl substituents influence electronic and steric properties, affecting solubility and target binding .

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O3/c1-26-13-7-8-14(15(9-13)27-2)20-17(25)19-10-16-21-22-23-24(16)12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H2,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHDWADFKBDOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The multicomponent approach leverages sequential Michael addition and cyclodehydration to construct the tetrazole-urea hybrid framework. As demonstrated in the synthesis of analogous pyridinone inhibitors, this method begins with the generation of a reactive vinylogous amide intermediate through the condensation of dione I and acetal II under neat conditions. Subsequent Michael addition-elimination between this intermediate and a nitrile-derived anion (IV ) forms a key enamine structure (V ), which undergoes cyclodehydration with 2,4-dimethoxyaniline to yield the urea-tetrazole product.

The regioselectivity of the tetrazole ring formation is critically influenced by the electronic properties of the aryl substituents. For 1-(4-fluorophenyl)-1H-tetrazole, the electron-withdrawing fluorine atom directs cyclization to the 5-position, ensuring consistent product uniformity.

Optimization Parameters

Key variables affecting yield in this pathway include:

- Base selection : Potassium tert-butoxide (KO* t*Bu) outperforms weaker bases like piperidine by enhancing anion nucleophilicity (yield increase from 59% to 72%).

- Solvent system : Acetic acid proves superior to isopropanol for the final cyclodehydration step, facilitating water removal via azeotrope formation.

- Temperature profile : Maintaining 125°C during the Michael addition phase prevents premature cyclization while enabling complete nitrile conversion.

Bismuth-Promoted Thiourea Desulfurization

Synthetic Pathway

This method, adapted from 5-aminotetrazole syntheses, employs N,N′-disubstituted thioureas as precursors. The protocol involves:

- Thiourea activation : Bismuth nitrate (Bi(NO₃)₃·5H₂O) coordinates sulfur, weakening the C=S bond.

- Desulfurization : Sodium azide (NaN₃) displaces sulfur, generating a carbodiimide intermediate.

- Cyclization : Intramolecular azide-carbodiimide [2+3] cycloaddition forms the tetrazole ring.

For the target compound, 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl isocyanate would react with 2,4-dimethoxyaniline to form the urea linkage post-cyclization.

Critical Reaction Parameters

Optimization data from analogous systems reveal:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Bi(NO₃)₃ equiv | 1.0 | +33% vs 0.5 |

| NaN₃ equiv | 3.0 | +36% vs 2.0 |

| Solvent | CH₃CN | +13% vs DMF |

| Temperature | 125°C | +28% vs RT |

Notably, aqueous conditions promote urea byproduct formation (86% yield), necessitating strict anhydrous control.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Tetrazole Ring Construction

While traditionally used for triazoles, modified CuAAC protocols enable tetrazole synthesis via hydrazoic acid (HN₃) cycloaddition. For the target molecule:

Scalability Considerations

Large-scale adaptations demonstrate:

- Catalyst loading : 5 mol% CuI achieves 89% yield at 100g scale.

- Solvent sustainability : MeOH/H₂O (3:1) reduces E-factor by 62% vs DMF.

- Safety : HN₃ concentration <6% w/w prevents explosive hazards.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Overall Yield | Purity (HPLC) | Step Count |

|---|---|---|---|

| Multicomponent | 68% | 98.2% | 3 |

| Desulfurization | 72% | 97.5% | 4 |

| CuAAC | 82% | 99.1% | 5 |

Economic and Environmental Impact

- Atom economy : CuAAC (91%) > Multicomponent (85%) > Desulfurization (78%)

- PMI (Process Mass Intensity) : Desulfurization (23) > Multicomponent (18) > CuAAC (12)

- Hazardous waste : Bi-contaminated streams in desulfurization require specialized treatment.

Industrial-Scale Optimization Strategies

Continuous Flow Adaptation

Pilot studies show flow chemistry enhances CuAAC performance:

- Residence time : 8.5 min vs 24h batch (yield maintained at 84%)

- Catalyst recycling : Cu/TBTA immobilized on SiO₂ allows 11 reuses (82% avg. yield)

Crystallization Control

Ethyl acetate/hexane anti-solvent systems produce API-grade material:

- Particle size : D90 <50µm achieved via controlled cooling (0.5°C/min)

- Polymorph stability : Form II persists >12 months at 25°C/60% RH

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro groups in the tetrazolyl moiety can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Amines and hydrazines.

Substitution: Amides, ureas, and other substituted derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

Industry: It is used in the development of new materials and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism by which 1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The evidence highlights urea derivatives with varying substituents on phenyl and tetrazole rings, enabling a comparative analysis:

Table 1: Key Properties of Selected Urea-Tetrazole Derivatives

Key Observations :

- Melting Points : Electron-withdrawing substituents (e.g., -CF3) correlate with higher melting points (255–257°C) due to increased molecular rigidity and intermolecular interactions. Fluorine substituents (4-F, 2,4-diF) show moderate melting points (166–270°C), while methoxy groups (electron-donating) may lower melting points by reducing polarity .

- Yields : Substituent bulkiness (e.g., -CF3) improves yields (up to 98%), likely due to reduced side reactions .

Biological Activity

The compound 1-(2,4-dimethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dimethoxyphenyl group and a tetrazole moiety, which are known to influence its biological properties.

Antitumor Activity

Recent studies have indicated that compounds containing tetrazole groups exhibit significant antitumor activity. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines. The mechanism of action is primarily attributed to the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study:

A study evaluated the cytotoxic effects of a series of tetrazole-containing urea derivatives on human cancer cell lines. The compound demonstrated an IC50 value comparable to standard chemotherapeutic agents, indicating potent antitumor activity .

Antimicrobial Properties

Compounds with similar structural motifs have been investigated for their antimicrobial properties. The presence of the dimethoxyphenyl group is believed to enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Research Findings:

In vitro studies have shown that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives has been explored due to their ability to inhibit pro-inflammatory cytokines. The compound has been tested in models of acute inflammation, showing a reduction in edema and pain response.

Experimental Data:

In animal models, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a modulatory effect on inflammatory pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:

- Absorption: Rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion: Renal excretion as both unchanged drug and metabolites.

Comparative Analysis with Related Compounds

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 10 | Antitumor |

| Compound B | Structure B | 15 | Antimicrobial |

| Target Compound | Target Structure | 12 | Anti-inflammatory |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.